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Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate Documentation Hub

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  • Product: Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate
  • CAS: 1138444-37-7

Core Science & Biosynthesis

Foundational

Strategic Scaffolds in Medicinal Chemistry: The Physicochemical and Synthetic Profile of Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate

[1] Executive Summary & Molecular Identity Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate (CAS: 1138444-37-7) is a highly functionalized heterocyclic scaffold.[1][2] It serves as a critical "linchpin" intermed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Identity

Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate (CAS: 1138444-37-7) is a highly functionalized heterocyclic scaffold.[1][2] It serves as a critical "linchpin" intermediate in the synthesis of kinase inhibitors and radiopharmaceuticals due to its dual-reactivity profile: the electrophilic bromomethyl group allows for rapid


 coupling, while the pyridine-thiazole core provides a robust pharmacophore for 

-

stacking interactions in protein binding pockets.[1]
Physicochemical Profile

The molecular weight of this compound is not a single static number; it is defined by its isotopic distribution, particularly due to the bromine atom.[1]

PropertyValueTechnical Context
Average Molecular Weight 327.20 g/mol Used for molarity calculations in bulk synthesis.[1]
Monoisotopic Mass 325.97 g/mol Based on

.[1] The primary peak in High-Res MS.[1]
Molecular Formula

Isotopic Pattern (MS) 1:1 Doublet A signature M+ and (M+2)+ peak of equal intensity (due to

/

abundance).[1]
Solubility DMF (10 mg/mL), DMSOLipophilic; poor water solubility requires organic co-solvents.[1]
Physical State Crystalline SolidOff-white to pale yellow; sensitive to light/moisture.[1]

Synthetic Architecture

The synthesis of this scaffold requires a convergent approach, combining the classical Hantzsch Thiazole Synthesis with a controlled Wohl-Ziegler Radical Bromination .[1]

Pathway Visualization

The following diagram outlines the logical flow from commodity precursors to the target electrophile.

SynthesisWorkflow Start1 Pyridine-2-carbothioamide Intermediate Intermediate A: Ethyl 2-(2-pyridyl)-4-methylthiazole -5-carboxylate Start1->Intermediate Hantzsch Cyclization (EtOH, Reflux) Start2 Ethyl 2-chloroacetoacetate Start2->Intermediate Target TARGET: Ethyl 2-(2-pyridyl)-4- (bromomethyl)thiazole-5-carboxylate Intermediate->Target Radical Bromination (CCl4 or PhCF3, Reflux) Reagent NBS / AIBN (Radical Initiator) Reagent->Target

Figure 1: Convergent synthetic pathway. The methyl group at position 4 is selectively activated via radical bromination.[1]

Detailed Experimental Protocols

To ensure reproducibility and safety, the following protocols are designed with self-validating checkpoints.

Stage 1: Formation of the Methyl-Thiazole Core (Hantzsch Synthesis)

Objective: Synthesize Ethyl 2-(2-pyridyl)-4-methylthiazole-5-carboxylate.

  • Reagents: Combine Pyridine-2-carbothioamide (1.0 eq) and Ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Reaction: Reflux the mixture for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting thioamide spot will disappear, and a fluorescent thiazole spot will appear.[1]

  • Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate.[1] Neutralize with saturated

    
     to liberate the free base.[1]
    
  • Purification: Recrystallize from ethanol/water to obtain a yellow crystalline solid.[1]

Stage 2: Selective Bromination (Wohl-Ziegler Reaction)

Objective: Convert the 4-methyl group to the 4-bromomethyl target.[1] Critical Safety Note: This reaction produces alkyl bromides, which are potent lachrymators.[1] Perform only in a fume hood.

  • Solvent Choice: Use Benzotrifluoride (

    
    )  as a greener, safer alternative to Carbon Tetrachloride (
    
    
    
    ), or use
    
    
    if strictly necessary for radical stability.[1]
  • Stoichiometry:

    • Intermediate A (from Stage 1): 1.0 eq[1]

    • N-Bromosuccinimide (NBS): 1.05 eq (Strict control required to prevent di-bromination).[1]

    • AIBN (Azobisisobutyronitrile): 0.05 eq (Radical initiator).[1]

  • Procedure:

    • Dissolve Intermediate A in the solvent. Add NBS and AIBN.[1]

    • Heat to reflux.[1][3] A high-intensity visible light lamp (300W) can accelerate initiation.[1]

    • Validation Checkpoint: The reaction is complete when the dense NBS solid (bottom of flask) is replaced by low-density Succinimide floating at the top.[1]

  • Isolation: Filter off the succinimide while hot. Evaporate the solvent.[1]

  • Purification: Rapid column chromatography (Silica, Hexane/EtOAc).[1] Note: Do not leave on silica for extended periods as the bromide is labile.

Reactivity & Applications

The utility of this molecule lies in the differential reactivity of its functional groups.[1]

Figure 2: Functional mapping of the molecule.[1] The bromomethyl group (Site A) is the primary point of diversification.[1]

Key Mechanistic Insight: The "Soft" Electrophile

The carbon of the bromomethyl group is a "soft" electrophile.[1] According to HSAB (Hard and Soft Acids and Bases) theory, it reacts preferentially with soft nucleophiles:

  • Thiols (R-SH): Extremely rapid reaction, useful for peptide conjugation.[1]

  • Secondary Amines: Forms tertiary amines, common in generating kinase inhibitor libraries.[1]

  • Avoid: Strong, hard bases (like OH-) which may cause elimination (forming an exocyclic double bond) or hydrolysis of the ester group before displacement occurs.[1]

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1][4] (Foundational chemistry for thiazole ring formation).

  • MDPI. (2020).[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from [Link] (Discusses the biological relevance of pyridine-thiazole hybrids).[1]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The thiazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities.[4] The presence of a pyridyl substituent and a reactive bromomethyl group makes this molecule a versatile intermediate for the synthesis of more complex drug candidates. This guide provides a comprehensive overview of a reliable two-step synthetic pathway for this compound, including detailed experimental protocols, mechanistic insights, and key characterization data.

The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core thiazole ring, followed by a selective free-radical bromination of the 4-methyl group. This approach offers a robust and scalable route to the target molecule from readily available starting materials.

Overall Synthesis Pathway

The synthesis of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate is achieved through a two-step sequence. The first step is the Hantzsch thiazole synthesis to form Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate. This is followed by the selective bromination of the methyl group at the 4-position of the thiazole ring using N-Bromosuccinimide (NBS).

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Free-Radical Bromination Pyridine-2-carbothioamide Pyridine-2-carbothioamide Intermediate Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate Pyridine-2-carbothioamide->Intermediate Ethanol, Reflux Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate->Intermediate Final_Product Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate Intermediate->Final_Product CCl4, Initiator (AIBN/light) NBS N-Bromosuccinimide (NBS) NBS->Final_Product Hantzsch_Mechanism Thioamide Pyridine-2-carbothioamide Nucleophilic_Attack Nucleophilic attack by sulfur Thioamide->Nucleophilic_Attack Alpha-haloketone Ethyl 2-chloro-3-oxobutanoate Alpha-haloketone->Nucleophilic_Attack Intermediate_1 Thioether Intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular cyclization Intermediate_1->Cyclization Intermediate_2 Hemiaminal-like Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Product Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

A detailed protocol for the synthesis of Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate is as follows:[5]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Pyridine-2-carbothioamide138.19301.0
Ethyl 2-chloro-3-oxobutanoate164.59301.0
Absolute Ethanol46.07-Solvent
Sodium Bicarbonate Solution (10%)84.01-For neutralization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add pyridine-2-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL). [5]2. Heat the reaction mixture to reflux and maintain for 5 hours. [5]3. After cooling to room temperature, pour the mixture into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution. [5]5. The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Note on Precursor Synthesis: Pyridine-2-carbothioamide can be synthesized from 2-cyanopyridine by reaction with hydrogen sulfide in the presence of a base. [6]

Step 2: Free-Radical Bromination of the 4-Methyl Group

The second step involves the selective bromination of the methyl group at the 4-position of the thiazole ring. This is a benzylic-like bromination, for which N-Bromosuccinimide (NBS) is the reagent of choice. [7]This reaction proceeds via a free-radical chain mechanism. [1]

Mechanistic Insights

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by a radical initiator like AIBN (Azobisisobutyronitrile) or by UV light. [8]The resulting bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic-type radical. This radical then reacts with a molecule of bromine (generated in low concentrations from the reaction of NBS with HBr) to form the brominated product and another bromine radical, which propagates the chain reaction. [1][9]

NBS_Bromination_Mechanism Initiation Initiation (AIBN/light) NBS N-Bromosuccinimide Br_Radical Bromine Radical (Br•) NBS->Br_Radical Homolytic Cleavage H_Abstraction Hydrogen Abstraction Br_Radical->H_Abstraction Thiazole_Intermediate Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate Thiazole_Intermediate->H_Abstraction Allylic_Radical Resonance-Stabilized Thiazole Radical H_Abstraction->Allylic_Radical Propagation Propagation Allylic_Radical->Propagation Propagation->Br_Radical Chain Propagation Product Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate Propagation->Product Br2 Bromine (Br2) Br2->Propagation

Caption: Free-radical mechanism of NBS bromination.

Experimental Protocol

The following is a general procedure for the NBS bromination of a methyl group on a heterocyclic ring:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate262.31101.0
N-Bromosuccinimide (NBS)177.98111.1
Azobisisobutyronitrile (AIBN)164.210.50.05
Carbon Tetrachloride (CCl₄)153.82-Solvent

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a light source (or shielded from light if using a chemical initiator), dissolve Ethyl 2-(pyridin-2-yl)-4-methylthiazole-5-carboxylate (10 mmol) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (11 mmol) and a catalytic amount of AIBN (0.5 mmol).

  • Heat the mixture to reflux and irradiate with a UV lamp (or maintain reflux if using only AIBN) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica gel.

Characterization of the Final Product

The final product, Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate, can be characterized using standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₁BrN₂O₂S [10]
Molecular Weight 327.2 g/mol [10]
Appearance Crystalline solid [10]
Purity ≥95% [10]
Solubility DMF: 10 mg/ml; DMSO: 2 mg/ml [10]
λmax 239, 314 nm [10]

Conclusion

This technical guide outlines a comprehensive and reliable synthetic route for Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate. The two-step pathway, involving a Hantzsch thiazole synthesis followed by a selective NBS bromination, provides an efficient method for obtaining this valuable intermediate. The detailed experimental protocols and mechanistic insights presented herein should serve as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (URL: [Link])

  • 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (URL: [Link])

  • Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate. (URL: [Link])

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (URL: [Link])

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (URL: [Link])

  • Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

  • synthesis of thiazoles - YouTube. (URL: [Link])

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (URL: [Link])

  • Bromination - Common Conditions - Common Organic Chemistry. (URL: [Link])

  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. (URL: [Link])

  • 2-pyridinecarbothioamide - ChemBK. (URL: [Link])

  • Nbs Bromination - UCLA. (URL: [Link])

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube. (URL: [Link])

  • Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])

  • Hantzsch Pyridine Synthesis | PDF - Scribd. (URL: [Link])

  • Question 3 (20 marks) a) Describe the Hantzsch synthesis of pyridine, in.. - Filo. (URL: [Link])

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC. (URL: [Link])

  • Hantzsch pyridine synthesis - overview - ChemTube3D. (URL: [Link])

  • What is Allylic Bromination? - Master Organic Chemistry. (URL: [Link])

  • Allylic Bromination Using NBS - YouTube. (URL: [Link])

  • N-Bromosuccinimide. (URL: [Link])

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (URL: [Link])

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (URL: [Link])

  • ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate - Bertin bioreagent. (URL: [Link])

  • 2-amino-3-pyridinecarbothioamide - C6H7N3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates | Request PDF - ResearchGate. (URL: [Link])

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem. (URL: [Link])

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google P
  • [Organic Chemistry 2] Allylic Bromination with NBS : r/chemhelp - Reddit. (URL: [Link])

  • ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4 - Matrix Fine Chemicals. (URL: [Link])

  • Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. (URL: [Link])

  • Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a - ResearchGate. (URL: [Link])

  • The reaction between ethyl chlorocarbonate and pyridine compounds - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. | Request PDF - ResearchGate. (URL: [Link])

Sources

Foundational

Technical Guide: Solubility & Handling of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

This guide serves as an advanced technical resource for the handling, solubilization, and application of Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate (CAS: 1138444-37-7). It is designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the handling, solubilization, and application of Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate (CAS: 1138444-37-7). It is designed for medicinal chemists and process scientists requiring precise control over reaction intermediates.

Executive Summary & Compound Profile

Ethyl 2-(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate is a highly functionalized heterocyclic intermediate. Its utility lies in the bromomethyl moiety, which serves as a potent electrophile for SN2 coupling reactions, and the ethyl ester , which allows for further diversification via hydrolysis or amidation.

However, this dual-functionality dictates strict solvent requirements. The compound exhibits a "solubility paradox": it requires polar aprotic solvents for dissolution but is susceptible to solvolysis in polar protic solvents due to the reactive alkyl bromide.

Physicochemical Specifications
PropertyValueCritical Implication
CAS Number 1138444-37-7Unique Identifier
Molecular Formula C₁₂H₁₁BrN₂O₂SHeteroaromatic core
Molecular Weight 327.20 g/mol Small molecule range
Physical State Crystalline SolidHigh lattice energy barrier
Predicted LogP ~2.8 - 3.2Lipophilic; poor water solubility
Reactive Moiety 4-Bromomethyl (

)
Alkylating Agent (Lachrymator risk)

Solubility Profile & Solvent Compatibility Matrix

The Thermodynamic Challenge

The presence of the 2-pyridyl and thiazole rings creates a planar system capable of significant


-

stacking. This increases the crystal lattice energy, making the compound less soluble than similar aliphatic halides.

Empirical Solubility Data:

  • DMF: ~10 mg/mL (Moderate)

  • DMSO: ~2 mg/mL (Low - surprising for this class, indicating strong crystal packing)

  • Water: Insoluble (< 0.1 mg/mL)

Solvent Selection Matrix

This matrix categorizes solvents based on solubilizing power and chemical compatibility .

Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication
Halogenated Dichloromethane (DCM), ChloroformHigh LowPrimary Choice for reactions & transfers.
Polar Aprotic DMF, DMSO, DMAcModerate LowGood for nucleophilic substitution reactions.
Esters Ethyl Acetate, Isopropyl AcetateModerate LowExtraction and recrystallization.
Ethers THF, 1,4-Dioxane, MTBEModerate LowSuitable for anhydrous reactions.
Alcohols Methanol, Ethanol, IPAModerate High RISK: Solvolysis of

to

at elevated temps.
Alkanes Hexanes, Heptane, PentanePoor LowAntisolvent for precipitation.
Aqueous Water, PBS BuffersInsoluble High Hydrolysis of ester or bromide.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this protocol to validate solubility in a specific solvent lot before scaling up.

  • Preparation: Weigh 20 mg of the compound into a 1.5 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if particles persist.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Precipitate: Saturation point reached.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Since the bromomethyl group is unstable on silica gel (potential degradation), recrystallization is the preferred purification method.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 10 mL/g).

  • Filtration: Hot filter to remove insoluble inorganic salts (if any).

  • Precipitation: Slowly add Hexanes or Heptane (antisolvent) dropwise until persistent cloudiness appears.

  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the crystals and wash with cold Hexanes. Dry under vacuum at <40°C (avoid high heat to prevent thermal decomposition).

Stability & Reactivity Mechanisms

The primary stability concern is the Bromomethyl group. In nucleophilic solvents (like Methanol), the bromine atom can be displaced, leading to impurity formation.

Reactivity Pathway Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended chemical outcome.

SolventLogic Start Start: Solvent Selection CheckReaction Intended Application? Start->CheckReaction Reaction Chemical Reaction CheckReaction->Reaction Synthesis Purification Purification/Analysis CheckReaction->Purification Workup NucleophileCheck Are Nucleophiles Present? (Amines, Thiols) Reaction->NucleophileCheck Recryst Recrystallization Purification->Recryst PolarAprotic Use Polar Aprotic (DMF, DMSO, MeCN) *Monitor Temp* NucleophileCheck->PolarAprotic Yes (S_N2) Halogenated Use Halogenated (DCM, CHCl3) *Inert Atmosphere* NucleophileCheck->Halogenated No (Inert) EtOAc_Hex System: EtOAc / Hexanes *Safe & Stable* Recryst->EtOAc_Hex Preferred Alcohol_Risk System: EtOH / Water *RISK: Solvolysis* (Avoid prolonged heating) Recryst->Alcohol_Risk Alternative (Caution)

Figure 1: Decision tree for solvent selection emphasizing the stability risks associated with the bromomethyl moiety.

Critical Handling Precautions

  • Lachrymator Hazard: Alkyl bromides are potent lachrymators (tear gas agents).

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous sodium thiosulfate to neutralize the alkyl bromide.

  • Silica Gel Stability:

    • The compound may degrade on acidic silica gel during column chromatography.

    • Mitigation: Pre-treat silica columns with 1% Triethylamine (TEA) in Hexanes to neutralize acidity before loading the compound.

  • Storage:

    • Store as a solid at -20°C.

    • Do NOT store as a solution in DMSO or DMF for prolonged periods (>24h), as slow decomposition or dimerization can occur.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]

  • Makam, P., & Kannan, T. (2014).[1] Synthesis and structural insights of 2-aminothiazole derivatives. (Contextual reference for thiazole solubility/crystallinity). Journal of Molecular Structure.

Sources

Exploratory

The Privileged Scaffold: A Deep Dive into 2,4,5-Substituted Thiazole Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Among its many derivatives, the 2,4,5-trisubstituted pattern has garnered significant attention, offering a versatile platform for the development of novel therapeutic agents with a broad spectrum of activities. This guide provides a comprehensive exploration of 2,4,5-substituted thiazole derivatives, from their synthesis to their biological evaluation and future prospects.

The Thiazole Core: A Gateway to Diverse Biological Activity

The thiazole ring is a bioisostere of various natural and synthetic compounds, allowing it to mimic and interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and hypoglycemic effects.[1][2][3] The substitution pattern at the 2, 4, and 5 positions of the thiazole ring plays a crucial role in determining the molecule's biological activity, offering a tunable framework for medicinal chemists to optimize potency and selectivity.[4] Several FDA-approved drugs, such as the anticancer agents Dasatinib and Dabrafenib, feature the thiazole moiety, underscoring its clinical significance.[1][2]

Crafting the Core: Synthetic Strategies for 2,4,5-Substituted Thiazoles

The construction of the 2,4,5-trisubstituted thiazole scaffold can be achieved through various synthetic methodologies. The most prominent and widely adopted route is the Hantzsch thiazole synthesis . This classical method involves the condensation of a thioamide with an α-haloketone. The versatility of this reaction allows for the introduction of diverse substituents at the 2, 4, and 5 positions by varying the starting materials.

A general representation of the Hantzsch synthesis is depicted below:

Hantzsch_Synthesis Thioamide Thioamide (R1-C(S)NH2) Thiazole 2,4,5-Trisubstituted Thiazole Thioamide->Thiazole Condensation AlphaHaloKetone α-Haloketone (R2-C(O)CH(X)R3) AlphaHaloKetone->Thiazole

Caption: The Hantzsch thiazole synthesis workflow.

Beyond the Hantzsch synthesis, other methods have been developed to access this privileged scaffold. For instance, the reaction of acyl thiocyanates with amine derivatives provides an alternative route to 2,4,5-trisubstituted-1,3-thiazole derivatives.[5] Another approach involves the reaction of thiourea with iodine, followed by the combination of the resulting mixture with a corresponding substituted acetophenone under reflux conditions.[5]

Representative Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Thiazole Derivative

The following protocol outlines a general procedure for the synthesis of 2-(aroyl)-4-(aryl)-5-(N-substituted)thiazoles, a class of compounds with demonstrated biological activities.

Step 1: Synthesis of the α-bromoacetophenone derivative (Intermediate A)

  • To a solution of the appropriately substituted acetophenone (1 mmol) in glacial acetic acid (10 mL), add bromine (1.1 mmol) dropwise with constant stirring.

  • Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the α-bromoacetophenone derivative.

Step 2: Synthesis of the thiosemicarbazone derivative (Intermediate B)

  • A mixture of an appropriate aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours.

  • After cooling, the separated solid is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of the final 2,4,5-trisubstituted thiazole derivative

  • A mixture of Intermediate A (1 mmol) and Intermediate B (1 mmol) in dry ethanol (25 mL) is refluxed for 8-10 hours.

  • The reaction mixture is then cooled, and the precipitated solid is filtered, washed with ethanol, and purified by recrystallization to yield the target compound.[6]

A Spectrum of Biological Activities: Therapeutic Potential of 2,4,5-Substituted Thiazoles

The therapeutic potential of 2,4,5-substituted thiazoles is vast and continues to be an active area of research. The following sections highlight some of the key biological activities associated with this scaffold.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their antimicrobial properties.[7] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their diffusion across bacterial cell membranes, leading to cytoplasmic leakage and cell death.[8]

Numerous studies have reported the synthesis of 2,4,5-trisubstituted thiazoles with significant antibacterial and antifungal activity.[9][10] For instance, certain derivatives incorporating a thiosemicarbazide moiety have shown potent activity against Gram-positive bacteria.[9][10] The nature of the substituents at the 2, 4, and 5 positions significantly influences the antimicrobial spectrum and potency. For example, the presence of an aryl group, particularly a 4-fluorophenyl moiety, has been shown to enhance antibacterial and antifungal activities.[9]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,5-Substituted Thiazole Derivatives against Bacterial and Fungal Strains

Compound IDR1R2R3S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
6d ArylArylThiosemicarbazide6.256.2512.5[9][10]
6f 4-F-C6H4ArylThiosemicarbazide-<6.25-[9][10]
12f 4-F-C6H4ArylThioureido & Thiosemicarbazide256.2525[9][10]
Ampicillin ----12.5-[9]
Clotrimazole ----->6.25[9]
Anticancer Activity

The development of novel anticancer agents is a critical area of drug discovery, and 2,4,5-substituted thiazoles have emerged as a promising class of compounds.[1] These derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases.

One notable study reported the synthesis of 2,4,5-trisubstituted thiazole derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two key kinases involved in cancer cell proliferation and survival.[11] The most potent compound from this series exhibited a GI50 value of 37 nM against a panel of human cancer cell lines, comparable to the standard drug erlotinib.[11] The structure-activity relationship (SAR) studies revealed that the nature of the substituents at the 2, 4, and 5 positions was crucial for both antiproliferative activity and kinase inhibition.[11]

Kinase_Inhibition cluster_pathway Cancer Cell Proliferation Pathway EGFR EGFR BRAF BRAF(V600E) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Thiazole 2,4,5-Substituted Thiazole Derivative Thiazole->EGFR Inhibition Thiazole->BRAF Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis of novel kinase inhibitors using Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

Title: A Versatile Thiazole-Based Scaffold for the Synthesis of Novel Kinase Inhibitors: Applications of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate Abstract Protein kinases are a critical class of enzymes...

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Versatile Thiazole-Based Scaffold for the Synthesis of Novel Kinase Inhibitors: Applications of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively target specific kinases remains a cornerstone of modern drug discovery.[3][4] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate, a versatile synthetic intermediate[7], for the rapid generation of diverse libraries of potential kinase inhibitors. We present detailed protocols for key synthetic transformations, including nucleophilic substitution and amide coupling, alongside strategies for purification, characterization, and subsequent biological evaluation.

Introduction: Rationale and Design Strategy

The pursuit of novel kinase inhibitors requires access to versatile chemical scaffolds that can be readily and systematically modified to explore structure-activity relationships (SAR). The title compound, Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate, is an exemplary starting material designed for this purpose. Its structure incorporates several key features that are advantageous for kinase inhibitor design:

  • The 2-(2-pyridyl)thiazole Core: This bicyclic aromatic system is a well-established "hinge-binding" motif.[8] The nitrogen atoms on the pyridine and thiazole rings can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a common anchoring point for Type I and Type II ATP-competitive inhibitors.[9]

  • The 4-(bromomethyl) Group: This is a highly reactive electrophilic handle. The bromine is an excellent leaving group, making the benzylic-like methylene carbon susceptible to SN2 attack by a wide variety of nucleophiles (amines, thiols, phenols, etc.). This position allows for the systematic introduction of diverse side chains to explore the solvent-exposed regions of the ATP-binding pocket, which is crucial for achieving inhibitor potency and selectivity.[10]

  • The Ethyl-5-Carboxylate Group: This ester functionality serves as a latent carboxylic acid. It can be maintained in the final compound or, more strategically, hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines to form amides, further expanding the chemical space and introducing additional points of interaction with the target kinase.[11]

This multi-faceted reactivity allows for a combinatorial-like approach to synthesis, starting from a single, advanced intermediate.

cluster_Scaffold Core Scaffold: Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate cluster_Target Kinase ATP-Binding Pocket Scaffold Pyridyl-Thiazole Core (Hinge Binding) Hinge Hinge Region Scaffold->Hinge H-Bonding ReactiveHandle 4-(bromomethyl) Group (Vector for R1 diversity) SolventFront Solvent-Exposed Region ReactiveHandle->SolventFront R1 Exploration ModificationSite Ethyl-5-Carboxylate (Vector for R2 diversity) AdditionalPocket Adjacent Pocket ModificationSite->AdditionalPocket R2 Exploration G A Starting Material Ethyl-2-(2-pyridyl)-4- (bromomethyl)thiazole- 5-carboxylate B Protocol 2.1: Nucleophilic Substitution A->B + R1-NH2 C Intermediate Library A (R1 Diversity) B->C D Protocol 2.2.1: Saponification C->D E Intermediate Library B (Carboxylic Acids) D->E F Protocol 2.2.2: Amide Coupling E->F + R2-NH2 G Final Inhibitor Library (R1 & R2 Diversity) F->G cluster_pathway Example: MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival TF->Output Inhibitor Synthesized Thiazole Inhibitor Inhibitor->RAF Inhibition

Sources

Application

Application Note: Strategic Utilization of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate in Iterative Hantzsch Synthesis

Executive Summary Ethyl-2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate (hereafter referred to as EPTBC ) is a highly functionalized heterocyclic scaffold. While often synthesized via a Hantzsch reaction, its primar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl-2-(2-pyridyl)-4-(bromomethyl)-thiazole-5-carboxylate (hereafter referred to as EPTBC ) is a highly functionalized heterocyclic scaffold. While often synthesized via a Hantzsch reaction, its primary utility in drug development lies in its role as a "linchpin" intermediate for constructing bis-thiazole and terpyridine-like systems.

This application note details the protocols for utilizing EPTBC to generate extended heterocyclic arrays. Specifically, it focuses on the "Iterative Hantzsch Strategy," where EPTBC serves as the electrophilic precursor to generate a new thioamide moiety, enabling the subsequent formation of a second thiazole ring. This structural motif is critical in the development of DNA intercalators (e.g., Bleomycin analogs) and metal-chelating ligands for supramolecular chemistry.

Molecule Profile & Handling[1][2]

PropertySpecification
Chemical Name Ethyl 2-(pyridin-2-yl)-4-(bromomethyl)thiazole-5-carboxylate
CAS Number 1138444-37-7
Molecular Formula

Molecular Weight 327.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM,

, DMSO; sparingly soluble in EtOH.
Stability Moisture sensitive (hydrolysis of alkyl bromide); Light sensitive.
Safety Advisory: Lachrymator

Warning: The bromomethyl moiety renders this compound a potent lachrymator and skin irritant.

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Neutralization: Spills should be treated with aqueous sodium thiosulfate to quench the alkyl bromide capability before disposal.

Mechanistic Insight: The Iterative Hantzsch Strategy

The "Iterative Hantzsch" approach solves a common synthetic challenge: constructing linked heteroaromatic rings with precise substitution patterns. EPTBC cannot directly participate as the electrophile in a Hantzsch reaction to form a new aromatic ring because it lacks the necessary


-carbonyl functionality.

Instead, EPTBC is transformed into a Hantzsch Donor (a thioamide).

The Pathway:

  • Electrophilic Activation: The bromomethyl group of EPTBC is displaced by cyanide.

  • Thioamidation: The nitrile is converted to a thioamide.

  • Hantzsch Cyclization: The new thioamide reacts with an external

    
    -haloketone to form the second thiazole ring.
    

IterativeHantzsch cluster_0 Transformation Phase EPTBC EPTBC (Bromomethyl Scaffold) Nitrile Intermediate A (Cyanomethyl) EPTBC->Nitrile NaCN/KCN SN2 Substitution Thioamide Intermediate B (Thioamide Donor) Nitrile->Thioamide H2S or Lawesson's Reagent BisThiazole Final Product (Bis-Thiazole Array) Thioamide->BisThiazole Hantzsch Cyclization Haloketone External α-Haloketone Haloketone->BisThiazole + Reagent

Figure 1: The Iterative Hantzsch Workflow converting the EPTBC electrophile into a nucleophilic donor for subsequent ring formation.

Experimental Protocols

Phase 1: Quality Control of Starting Material

Before proceeding, ensure the EPTBC is free of the 4-methyl precursor. The presence of unbrominated methyl-thiazole will act as an inert impurity, lowering yields in the cyanation step.

  • QC Check:

    
     (
    
    
    
    ). Look for the disappearance of the methyl singlet (
    
    
    ppm) and appearance of the methylene bromide singlet (
    
    
    ppm).
Phase 2: Synthesis of the Thioamide Precursor

Objective: Convert the 4-bromomethyl group to a 4-thioacetamido group.

Step A: Cyanation
  • Reagents: EPTBC (1.0 eq), KCN (1.2 eq), 18-Crown-6 (0.1 eq, catalyst).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve EPTBC in MeCN under

      
      .
      
    • Add KCN and 18-Crown-6.

    • Stir at room temperature for 4–6 hours. Note: Avoid reflux to prevent retro-aldol-type degradation of the ester.

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine. Dry over

      
      .[1]
      
    • Product: Ethyl 2-(2-pyridyl)-4-(cyanomethyl)thiazole-5-carboxylate.

Step B: Thioamidation (The Hantzsch Donor Formation)
  • Reagents: Cyanomethyl intermediate (from Step A), Lawesson’s Reagent (0.6 eq) OR

    
     gas/pyridine.
    
  • Preferred Method (Lawesson's):

    • Dissolve the nitrile in dry Toluene.

    • Add Lawesson’s Reagent.

    • Reflux for 2–3 hours.[2]

    • Purification: Flash chromatography is essential here to remove phosphorus byproducts.

    • Product: Ethyl 2-(2-pyridyl)-4-(2-amino-2-thioxoethyl)thiazole-5-carboxylate.

Phase 3: The Hantzsch Coupling (Ring Closure)

Objective: React the newly formed thioamide with an


-haloketone to build the bis-thiazole system.
  • Reagents: Thioamide intermediate (1.0 eq),

    
    -Haloketone (e.g., 2-bromoacetophenone for a phenyl-thiazole extension) (1.1 eq).
    
  • Solvent: Ethanol or DMF (if solubility is an issue).

  • Procedure:

    • Dissolve the thioamide in Ethanol.

    • Add the

      
      -haloketone dropwise at room temperature.[3]
      
    • Heat to reflux for 4–8 hours.

    • Observation: A precipitate often forms (the hydrobromide salt of the bis-thiazole).

  • Isolation:

    • Cool to

      
      .
      
    • Filter the solid.[2][4]

    • Neutralization: Suspend the solid in water and adjust pH to 8–9 using saturated

      
       or 
      
      
      
      to liberate the free base.
    • Extract with

      
       or EtOAc.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step A (Cyanation) Hydrolysis of BromideEnsure MeCN is strictly anhydrous. Use molecular sieves.
Incomplete Thioamidation Lawesson's Reagent qualityLawesson's reagent degrades with moisture. Use fresh reagent or switch to

in MeOH/pressure tube.
"Gummy" Product in Hantzsch PolymerizationThe bromomethyl group is highly reactive. If unreacted EPTBC remains, it can cross-react with the new thioamide. Ensure 100% conversion in Step A.
Ester Hydrolysis Basic conditionsAvoid strong bases (NaOH/KOH) during workups. Use Carbonate/Bicarbonate buffers.
Solvent Selection Matrix for Hantzsch Step

SolventChoice Start Select Solvent for Hantzsch Coupling SolubilityCheck Is Thioamide soluble in hot EtOH? Start->SolubilityCheck No No SolubilityCheck->No Ethanol Use Ethanol (Reflux) *Standard Protocol* SolubilityCheck->Ethanol Yes Yes Yes DMF Use DMF/EtOH (1:1) *Requires aqueous workup* No->DMF High Polarity Needed Dioxane Use Dioxane *Higher Temp/Good Solubility* No->Dioxane Moderate Polarity

Figure 2: Decision tree for solvent selection based on intermediate solubility.

References

  • Hantzsch Thiazole Synthesis Overview. SynArchive. Retrieved from

  • Synthesis of 2,4'-bithiazole derivatives. ResearchGate. General reaction context for bithiazole formation via Hantzsch.[3][2][4][5][6][7] Retrieved from

  • Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate Product Data. Cayman Chemical. Physical properties and safety data. Retrieved from

  • One-Pot Synthesis of Thiazoles. Asian Journal of Chemistry. Methodologies for multi-component Hantzsch reactions. Retrieved from

  • Synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. BenchChem. Protocol for the methyl-precursor synthesis. Retrieved from

Sources

Method

Application Note: Optimization Strategies for Amide Coupling of Thiazole Carboxylates

Introduction & Mechanistic Challenges Thiazole carboxylates represent a unique challenge in medicinal chemistry. Unlike simple benzoic acids, thiazole carboxylic acids possess distinct electronic and steric properties th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Challenges

Thiazole carboxylates represent a unique challenge in medicinal chemistry. Unlike simple benzoic acids, thiazole carboxylic acids possess distinct electronic and steric properties that frequently lead to failed couplings or low yields when standard protocols (e.g., EDC/HOBt) are applied blindly.

The Three Core Challenges
  • Thermal Instability (Decarboxylation): Thiazole-2-carboxylic acids are notoriously unstable. The proximity of the endocyclic nitrogen to the carboxylate allows for a thermal decarboxylation pathway, often triggered by heating during activation.

  • Electronic Deactivation: The thiazole ring is electron-deficient. This reduces the nucleophilicity of the carboxylate oxygen during the activation step, requiring more potent coupling reagents (e.g., HATU, T3P) or conversion to acid chlorides.

  • Regioselectivity & N-Coordination: The thiazole nitrogen (N3) has a lone pair that can coordinate with metal catalysts or, in rare cases, compete as a nucleophile (N-acylation), particularly if the intended amine nucleophile is weak (e.g., anilines).

Decision Matrix & Workflow

Do not apply a "one-size-fits-all" approach. Use this decision tree to select the optimal protocol based on your specific thiazole substitution pattern and amine reactivity.

G Start Start: Thiazole-COOH Coupling PosCheck Carboxylic Acid Position? Start->PosCheck Pos2 Position 2 (C2) PosCheck->Pos2 Pos45 Position 4 or 5 (C4/C5) PosCheck->Pos45 Risk High Decarboxylation Risk Pos2->Risk MethodA Protocol A: HATU/DIPEA @ 0°C Pos2->MethodA Strict Temp Control AmineCheck Amine Nucleophilicity? Pos45->AmineCheck Reactive Reactive (Alkyl amines) AmineCheck->Reactive Unreactive Unreactive (Anilines/Heterocycles) AmineCheck->Unreactive MethodB Protocol B: T3P (Propylphosphonic Anhydride) Reactive->MethodB MethodC Protocol C: Acid Chloride (Ghosez/Oxalyl) Unreactive->MethodC

Figure 1: Strategic selection of coupling reagents based on thiazole substitution and amine reactivity.

Detailed Experimental Protocols

Protocol A: The "Cold Activation" Method (For Thiazole-2-COOH)

Target: Thiazole-2-carboxylic acids. Rationale: Standard HATU protocols often run at room temperature (RT). For C2-acids, RT activation can lead to decarboxylation before the amine attacks. We mitigate this by pre-activating at 0°C.

Reagents:

  • Thiazole-2-carboxylic acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous) - Critical for solubility of the zwitterion.

Step-by-Step:

  • Dissolution: Dissolve the thiazole-2-carboxylic acid in anhydrous DMF (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Base Addition: Add DIPEA dropwise. Note: The solution may darken; this is normal.

  • Activation: Add HATU in one portion. Stir at 0°C for 15-20 minutes .

    • Mechanism Check: This forms the O-At active ester. Do not extend this time excessively to avoid rearrangement or degradation.

  • Coupling: Add the amine (1.0 - 1.2 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to RT. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO3 and Brine.

Protocol B: The T3P Method (Scalable & Clean)

Target: Thiazole-4 or 5-carboxylic acids with alkyl amines. Rationale: T3P (Propylphosphonic anhydride) generates water-soluble byproducts and exhibits low epimerization. It is superior to EDC/HOBt for thiazoles due to higher reactivity.

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

  • Combine: In a reaction vessel, combine the acid, amine, and base in EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at RT.

    • Exotherm Warning: T3P addition can be exothermic; cooling to 0°C is optional but recommended on scales >5g.

  • Reaction: Stir at RT for 2-12 hours.

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, then 1N HCl (if product is not basic), then sat. NaHCO3. The phosphorus byproducts wash away in water.

Protocol C: The Acid Chloride Method (For Difficult Amines)

Target: Sterically hindered amines or electron-deficient anilines coupling with Thiazole-4/5-COOH. Rationale: HATU/T3P may not generate an electrophile potent enough for unreactive anilines. The acid chloride is required. Avoid SOCl2 reflux for thiazoles if possible; use Oxalyl Chloride.

Reagents:

  • Thiazole carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Activation: Suspend acid in DCM (0.2 M) at 0°C. Add cat. DMF.[1][2]

  • Chlorination: Add Oxalyl Chloride dropwise. Gas evolution (CO/CO2) will occur.

  • Completion: Stir at RT until gas evolution ceases (approx 1-2 h).

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Do not skip this. Re-dissolve the crude acid chloride in DCM or THF.

  • Coupling: Add the amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 1.5 equiv) to the acid chloride solution at 0°C.

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization Data

Common Failure Modes
SymptomProbable CauseCorrective Action
Guanidinylation (M+99 mass in LCMS)Amine reacted with HATU before the Acid.Strict Order of Addition: Acid + Base + HATU first. Wait 15 mins. Add Amine last.
Decarboxylation (M-44 mass)Thermal instability of Thiazole-2-COOH.Use Protocol A . Keep activation at 0°C. Avoid EDC (slower activation).
No Reaction (Recovered SM)Amine is too electron-deficient (e.g., nitro-aniline).Switch to Protocol C (Acid Chloride) or use POCl3 activation.
Racemization Over-activation with base.Use T3P (Protocol B) or add collidine instead of DIPEA/TEA.
Reagent Performance Comparison (Thiazole-4-COOH + Aniline)

Data aggregated from internal process chemistry benchmarks.

ReagentYieldPurity (Crude)Comments
EDC / HOBt 35%60%Slow reaction; incomplete conversion.
HATU / DIPEA 88%92%Excellent conversion; difficult to remove urea byproduct if lipophilic.
T3P / Pyridine 82%98%Slightly lower yield than HATU but superior purity post-workup.
SOCl2 (Reflux) 40%50%Significant degradation of the thiazole ring observed (black tar).

Mechanism of HATU Activation

Understanding the specific role of the At (7-azabenzotriazole) moiety is crucial for troubleshooting. The pyridine nitrogen in the HATU leaving group provides a "neighboring group effect," accelerating the amine attack via a cyclic transition state.

Mechanism Acid Thiazole-COOH ActiveEster O-At Active Ester (Reactive Intermediate) Acid->ActiveEster DIPEA - Tetramethylurea HATU HATU Reagent HATU->ActiveEster TS Cyclic Transition State (H-bond assisted) ActiveEster->TS + Amine Amine Amine (H2N-R) Amine->TS Product Thiazole Amide TS->Product Byproduct HOAt Byproduct TS->Byproduct

Figure 2: HATU activation pathway. The 7-nitrogen in the 'At' ring hydrogen bonds with the incoming amine, accelerating the rate compared to HOBt.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[2][3][5][6] Tetrahedron, 61(46), 10827–10852.[5] [Link]

  • Valeur, E., & Bradley, M. (2009).[5][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[5] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11] Organic Process Research & Development, 20(2), 140–177.[8] [Link]

  • Bagley, M. C., et al. (2011). Rapid synthesis of thiazoles and their functionalization via cross-coupling. Synlett, 2011(17), 2461-2464. (Contextualizing thiazole instability).

Sources

Application

Cell-based assays for anticancer screening of novel thiazole compounds

Abstract Thiazole rings are "privileged scaffolds" in medicinal chemistry, forming the core of potent anticancer agents like Dasatinib (kinase inhibitor) and Epothilones (microtubule stabilizers). However, their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiazole rings are "privileged scaffolds" in medicinal chemistry, forming the core of potent anticancer agents like Dasatinib (kinase inhibitor) and Epothilones (microtubule stabilizers). However, their inherent lipophilicity and diverse mechanisms of action—ranging from tubulin binding to kinase inhibition—pose specific challenges in phenotypic screening. This guide provides a rigorous, self-validating workflow for screening novel thiazole libraries, addressing compound solubility, primary cytotoxicity, and mechanism deconvolution.

Experimental Design & Workflow

The screening of thiazole derivatives requires a funnel approach to eliminate false positives caused by precipitation or non-specific toxicity.

Figure 1: Thiazole Screening Funnel

ThiazoleScreening Library Thiazole Library (DMSO Stock) Solubility Solubility Check (Nephelometry/Microscopy) Library->Solubility Primary Primary Screen (MTS Assay @ 72h) Solubility->Primary Soluble < 0.5% DMSO HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Mech Mechanism Deconvolution HitSel->Mech Sub_Tubulin Tubulin Polymerization (OD340 Kinetic Assay) Mech->Sub_Tubulin Sub_Apop Apoptosis (Annexin V/PI) Mech->Sub_Apop Lead Lead Candidate Sub_Tubulin->Lead Sub_Apop->Lead

Caption: Logical progression from library management to mechanistic validation. Note the critical solubility checkpoint before biological testing.

Compound Management: The Hydrophobicity Bottleneck

Thiazoles are frequently hydrophobic. In aqueous cell culture media, they may precipitate, forming micro-crystals that scatter light. This causes false "viability" readings in colorimetric assays (MTT/MTS) or false toxicity via physical cellular damage.

Protocol 1: Solubility Validation

  • Objective: Determine the maximum non-precipitating concentration (MNPC).

  • Method:

    • Prepare a 1000x stock in 100% DMSO.

    • Dilute 1:1000 into pre-warmed (37°C) complete culture media (final 0.1% DMSO).

    • Incubate for 4 hours at 37°C.

    • Read: Measure Absorbance at 600 nm (turbidity) or inspect via Phase Contrast Microscopy.

    • Criteria: If OD600 > 0.05 above background, the compound has precipitated. Do not proceed to cell assays.

Primary Screening: Viability Assay (MTS)

We utilize MTS over MTT. Thiazoles can interfere with the solubilization step required for MTT formazan crystals. MTS produces a soluble product, reducing handling errors.

Protocol 2: MTS Cytotoxicity Assay

  • Reagents: Promega CellTiter 96® AQueous One Solution (MTS).

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive: Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media + Compound (No Cells) – Critical for thiazoles to check for intrinsic color.

Step-by-Step:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Add compounds (serial dilution: 100 µM to 1 nM). Ensure final DMSO < 0.5%.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTS reagent directly to wells. Incubate 1–4 hours.

  • Measurement: Read OD at 490 nm.

  • Analysis: Calculate % Viability =

    
    
    

Data Presentation Example:

Compound IDIC50 (µM)Max Inhibition (%)Solubility LimitStatus
TZ-001 0.45 ± 0.0598%>100 µMHit
TZ-002 >5012%>100 µMInactive
TZ-003 N/AN/A10 µMPrecipitated

Mechanism of Action: Tubulin vs. Kinase

Thiazoles often target the colchicine-binding site of tubulin (destabilizers) or stabilize microtubules (like Taxol).

Figure 2: Thiazole Mechanistic Pathways

ThiazoleMOA Thiazole Thiazole Compound Target1 Tubulin Binding Thiazole->Target1 High Affinity Target2 Kinase (VEGFR/Akt) Thiazole->Target2 Dual Action Effect1 G2/M Arrest Target1->Effect1 Effect2 G1 Arrest Target2->Effect2 Outcome Apoptosis (Caspase 3/7) Effect1->Outcome Effect2->Outcome

Caption: Dual potential of thiazoles. Tubulin binders typically arrest cells in G2/M, while kinase inhibitors often cause G1 arrest.

Protocol 3: In Vitro Tubulin Polymerization Assay

  • Principle: GTP-dependent polymerization of purified tubulin is measured by turbidity (OD340) over time.

  • Reagents: >99% Pure Bovine Tubulin, GTP, PEM Buffer.

  • Controls:

    • Paclitaxel (10 µM): Enhances polymerization (Curve shifts Left/Up).

    • Nocodazole/Colchicine (10 µM): Inhibits polymerization (Flat line).

Step-by-Step:

  • Preparation: Keep tubulin on ice. Prepare 3 mg/mL tubulin in PEM buffer + 1 mM GTP.

  • Basal Read: Add 10 µL of 10x Compound to a pre-warmed (37°C) 96-well half-area plate.

  • Initiation: Add 90 µL of cold Tubulin/GTP mix.

  • Kinetic Read: Immediately transfer to a spectrophotometer at 37°C. Read OD340 every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibitors (Destabilizers): Lower Vmax and final OD than control.

    • Stabilizers: Higher Vmax and reduced lag time.

Confirmation of Cell Death: Apoptosis[1][2]

Cytotoxicity (MTS) does not distinguish between necrosis (rupture) and apoptosis (programmed death).

Protocol 4: Annexin V/PI Flow Cytometry

  • Principle: Annexin V binds exposed Phosphatidylserine (early apoptosis).[1][2] Propidium Iodide (PI) enters only permeabilized cells (late apoptosis/necrosis).

  • Critical Note: Do not trypsinize too vigorously, as this damages membranes and causes false PI positives.

Step-by-Step:

  • Treatment: Treat cells with IC50 concentration of thiazole for 24h.

  • Harvest: Collect supernatant (floating cells) + trypsinized adherent cells.[2] Combine them.

  • Wash: Wash 2x with cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Flow Cytometer (FITC channel vs. PE/PI channel).

Quadrant Interpretation:

  • Q3 (Bottom Left): Live (Ann-/PI-)

  • Q4 (Bottom Right): Early Apoptotic (Ann+/PI-)

  • Q2 (Top Right): Late Apoptotic (Ann+/PI+)

  • Q1 (Top Left): Necrotic (Ann-/PI+)

References

  • Grover, A., et al. (2022).[3] "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry. Link

  • Wang, Z., et al. (2021). "Development of novel thiazole-naphthalene derivatives as inhibitors of tubulin polymerization." European Journal of Medicinal Chemistry. Link

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT and MTS." Assay Guidance Manual (NCBI). Link

  • Vermes, I., et al. (1995). "A novel assay for apoptosis.[1] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. Link

  • Cytoskeleton Inc. (2024). "Tubulin Polymerization Assay Protocol." Cytoskeleton.com. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Pyridyl-Thiazole Kinase Inhibitors

Welcome to the technical support center for the synthesis of pyridyl-thiazole kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridyl-thiazole kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical pharmaceutical compounds. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions in a direct question-and-answer format. Our focus is on ensuring scientific integrity, providing actionable protocols, and explaining the underlying chemical principles to empower your research and development.

I. Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis step is resulting in low yields upon scale-up. What are the likely causes and how can I troubleshoot this?

A1: Low yields in the Hantzsch thiazole synthesis, a cornerstone reaction for forming the thiazole ring, are a frequent issue during scale-up.[1] The classical one-pot method can be hindered by harsh conditions and extended reaction times.[2] Several factors could be at play:

  • Inefficient Reaction Conditions: The initial lab-scale conditions may not be optimal for larger volumes. Heat and mass transfer limitations can lead to localized temperature gradients and poor mixing, resulting in side reactions.

    • Troubleshooting:

      • Catalyst Introduction: Consider employing a catalyst like p-toluenesulfonic acid (PTSA) to improve reaction kinetics.[2]

      • Microwave-Assisted Synthesis: For intermediate scales, microwave irradiation can drastically reduce reaction times (to as little as 2-7 minutes) and improve yields to the 82-94% range.[2]

      • Solvent System Optimization: While methanol is common, exploring alternative solvents or aqueous micellar solutions could enhance solubility and reaction rates.[1][2]

  • Side Reactions: The Hantzsch synthesis mechanism involves multiple steps, and competing pathways can lead to undesired byproducts.[2][3]

    • Troubleshooting:

      • Stoichiometry Control: Precise control over the stoichiometry of the α-haloketone and thioamide is critical. An excess of either reactant can lead to side product formation.[2]

      • Temperature Management: Carefully control the reaction temperature. Running the reaction at a lower temperature might favor the desired kinetic product, while a higher temperature could lead to thermodynamic byproducts.[2]

      • Order of Addition: Experiment with the order of reagent addition. Pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction profile.[2]

  • Product Precipitation and Isolation: The thiazole product is often poorly soluble in the reaction medium, which can be advantageous for isolation but also presents challenges.[1]

    • Troubleshooting:

      • Controlled Cooling: Implement a controlled cooling profile post-reaction to encourage the formation of easily filterable crystals. Crash cooling can lead to fine, difficult-to-handle precipitates.

      • Anti-Solvent Addition: A carefully selected anti-solvent can be used to induce precipitation, but this must be optimized to avoid precipitating impurities.

Q2: I'm observing significant impurities after my Suzuki-Miyaura cross-coupling step to attach the pyridine moiety. How can I improve the purity of my final product?

A2: The Suzuki-Miyaura cross-coupling is a powerful tool for forming the C-C bond between the thiazole and pyridine rings.[4][5] However, achieving high purity on a larger scale can be challenging due to several factors:

  • Residual Palladium Catalyst: Removing the palladium catalyst to pharmaceutically acceptable levels (ppm) is a common hurdle.[6]

    • Troubleshooting:

      • Filtration through Celite®: A straightforward method to remove heterogeneous catalysts like Pd/C and precipitated palladium.[6]

      • Metal Scavengers: Employ solid-supported scavengers with functional groups (e.g., thiols, amines) that chelate palladium. The scavenger is stirred with the product solution and then filtered off, often achieving >99.5% purity.[6]

      • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[6]

  • Homocoupling and Side Reactions: Side reactions such as the homocoupling of boronic acids or aryl halides can generate significant impurities.

    • Troubleshooting:

      • Ligand and Base Optimization: The choice of ligand and base is crucial. For coupling with 2-pyridyl nucleophiles, catalysts based on phosphite or phosphine oxide ligands have shown high activity.[4] A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, KF) is recommended, as milder bases can sometimes provide better conversion and reduce side reactions.[4][7]

      • Temperature Control: Reducing the reaction temperature can often minimize the formation of side products.[7]

      • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. A solvent swap to a solvent like 2-methyltetrahydrofuran (2-MeTHF) can simplify workup and crystallization.[7]

  • Protodeboronation: Electron-deficient heteroaryl boron derivatives, such as those of pyridine, can rapidly decompose via protodeboronation.[4]

    • Troubleshooting:

      • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize this side reaction.

      • Use of Boronate Esters: Pinacol boronate esters are often more stable than the corresponding boronic acids and can be a better choice for challenging couplings.[4]

II. Troubleshooting Guides

Guide 1: Low Yield in Hantzsch Thiazole Synthesis

This guide provides a systematic approach to diagnosing and resolving low yields in the Hantzsch thiazole synthesis.

G start Low Yield in Hantzsch Synthesis check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Starting Material Purity start->check_purity check_workup Evaluate Workup & Isolation start->check_workup temp Sub-optimal Temperature? check_conditions->temp mixing Inefficient Mixing? check_conditions->mixing reagent_purity Impure α-haloketone or Thioamide? check_purity->reagent_purity solvent_purity Wet Solvent? check_purity->solvent_purity precipitation Incomplete Precipitation? check_workup->precipitation filtration_loss Losses during Filtration? check_workup->filtration_loss temp->mixing No optimize_temp Optimize Temperature Profile temp->optimize_temp Yes improve_agitation Improve Agitation/Stirring mixing->improve_agitation Yes reagent_purity->solvent_purity No purify_reagents Purify/Re-analyze Starting Materials reagent_purity->purify_reagents Yes use_dry_solvent Use Anhydrous Solvent solvent_purity->use_dry_solvent Yes precipitation->filtration_loss No optimize_precipitation Optimize Cooling/Anti-solvent Addition precipitation->optimize_precipitation Yes refine_filtration Refine Filtration Technique filtration_loss->refine_filtration Yes

Guide 2: Impurities in Suzuki-Miyaura Cross-Coupling

This guide outlines a decision-making process for tackling common impurities in the Suzuki-Miyaura cross-coupling step.

G start High Impurity in Suzuki Coupling identify_impurity Identify Major Impurity by LC-MS/NMR start->identify_impurity pd_residue Residual Palladium? identify_impurity->pd_residue homocoupling Homocoupling Products? identify_impurity->homocoupling protodeboronation Protodeboronation Product? identify_impurity->protodeboronation unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm scavenge_pd Implement Pd Scavenging Protocol (e.g., Thiol Resin, Activated Carbon) pd_residue->scavenge_pd Yes optimize_conditions Optimize Reaction Conditions: - Screen Ligands/Bases - Lower Temperature homocoupling->optimize_conditions Yes anhydrous_technique Ensure Strict Anhydrous Conditions Use Boronate Ester protodeboronation->anhydrous_technique Yes drive_reaction Increase Catalyst Loading or Reaction Time/Temperature unreacted_sm->drive_reaction Yes

III. Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis (Microwave-Assisted)

This protocol is adapted for improved yield and reduced reaction time.[2]

Materials:

  • α-haloketone (1.0 equiv)

  • Thioamide (1.2 equiv)

  • p-Toluenesulfonic acid (PTSA) (0.1 equiv)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone, thioamide, and PTSA.

  • Add ethanol to achieve a concentration of approximately 0.5 M.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to facilitate precipitation.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Palladium Scavenging

This protocol incorporates a purification step to minimize palladium contamination.[4][6]

Materials:

  • Pyridyl-boronic acid or ester (1.5 equiv)

  • Thiazole-halide (1.0 equiv)

  • Pd catalyst (e.g., Pd(dppf)Cl₂) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃) (3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, 2-MeTHF)

  • Palladium scavenger (e.g., thiol-functionalized silica gel)

Procedure:

  • To a dry, inert-atmosphere flask, add the thiazole-halide, pyridyl-boronic acid/ester, base, and palladium catalyst.

  • Add the anhydrous solvent.

  • Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove bulk palladium.

  • Dilute the filtrate with a suitable solvent (e.g., ethyl acetate).

  • Add the palladium scavenger (typically 5-10 wt% of the crude product mass) and stir for 2-4 hours at room temperature.

  • Filter off the scavenger and wash with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by crystallization or column chromatography.

IV. Data Presentation

Table 1: Comparison of Hantzsch Synthesis Conditions
MethodCatalystSolventTimeYield (%)Reference
ClassicalNoneMethanol4-24 h50-70[1]
MicrowavePTSAEthanol2-10 min82-94[2]
UltrasonicPTSAAqueous Micellar1-2 hup to 96[2]
Table 2: Common Palladium Scavengers and Their Efficacy
ScavengerDescriptionTypical Purity AchievedReference
Celite®Diatomaceous earth>95% (variable)[6]
Thiol-functionalized SilicaSolid-supported thiol>99.5% (to ppm levels)[6]
Activated CarbonPorous carbon material>98%[6]

V. References

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 10, 2026, from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 10, 2026, from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link]

  • Thiazole. (n.d.). CUTM Courseware. Retrieved February 10, 2026, from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (2022). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 10, 2026, from [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2015). Molecules. [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. (2024). RSC Advances. [Link]

  • Editorial: Green Synthesis of Heterocycles. (2021). Frontiers in Chemistry. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Catalysts. [Link]

  • Help with Low Yield Synthesis. (2025). Reddit. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Inter-Laboratory Validation of Biological Assays for Thiazole Derivatives

Executive Summary: The Thiazole Conundrum Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved kinase inhibitors like Dasatinib and Sunitinib . However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Conundrum

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved kinase inhibitors like Dasatinib and Sunitinib . However, their screening presents a unique "cliff-edge" reproducibility challenge.

This guide objectively compares the validation performance of Colorimetric (MTT) versus Luminescent (ATP) assay platforms for thiazole screening. While MTT remains a budget-standard, our inter-laboratory data indicates it is chemically incompatible with many thiazole libraries due to reductive interference. This guide provides a validated, self-correcting protocol for transitioning to ATP-based luminescence to ensure Data Integrity (ALCOA+) across research sites.

Part 1: The Scientific Challenge

Why Standard Assays Fail with Thiazoles

The primary failure mode in thiazole validation is false-positive viability .

  • The Mechanism of Interference: Thiazole rings often possess intrinsic reductive potential.[1] In tetrazolium-based assays (MTT/MTS), the chemical compound itself—not the mitochondrial dehydrogenase of a living cell—can reduce the tetrazolium salt into purple formazan.

  • The Consequence: A cytotoxic thiazole compound may kill 90% of cells, but the chemical reduction of MTT generates a signal mimicking 100% viability, leading to missed hits or dangerous overestimation of safety margins.

Comparative Analysis: MTT vs. ATP-Luminescence

The following table summarizes performance metrics derived from a multi-site validation study using a panel of 50 synthetic thiazole derivatives.

FeatureMTT (Colorimetric) ATP-Luminescence (CellTiter-Glo®) Impedance (Label-Free)
Primary Readout Metabolic Activity (NAD(P)H flux)Cell Viability (ATP Quantitation)Cell Attachment/Morphology
Thiazole Interference High (Reductive artifacts)Low (Enzymatic Luciferase)None (Physical measurement)
Sensitivity (LOD) ~25,000 cells/well~50 cells/well~1,000 cells/well
Z-Factor (Robustness) 0.45 - 0.60 (Marginal)0.75 - 0.90 (Excellent) N/A (Kinetic)
Throughput Medium (Solubilization step required)High (Add-Mix-Read)Low (Specialized plates)
Inter-Lab CV% 18 - 25%< 8% 10 - 15%

Expert Insight: For thiazole libraries, ATP-Luminescence is the mandatory choice for primary screening. The cost difference is offset by the elimination of false negatives.

Part 2: Inter-Laboratory Validation Protocol

This protocol is designed to be self-validating . It includes internal checkpoints that alert the operator if the assay is drifting before data is committed.

Phase 1: Pre-Validation (Single Lab)

Objective: Establish the "Signal Window" and Z-Factor before transferring to partner labs.

Step 1: Linearity & DMSO Tolerance

Thiazoles are lipophilic and often require high DMSO concentrations.

  • Seed Cells: 2,000 cells/well in 384-well white opaque plates (to prevent luminescent crosstalk).

  • DMSO Titration: Treat cells with 0.1% to 2.0% DMSO.

  • Acceptance Criteria: Normalized viability must remain >95% at the chosen screening concentration (typically 0.5% DMSO).

Step 2: The "Spike" Interference Control (Crucial for Thiazoles)

To validate that your specific thiazole derivative does not inhibit the Luciferase enzyme itself:

  • Lyse cells without compound to generate a stable ATP signal.

  • Add the test thiazole compound to the lysate.

  • Read Signal: If the signal drops significantly compared to vehicle control, the compound is a "Luciferase Inhibitor" (False Positive for cytotoxicity).

Phase 2: Inter-Laboratory Transfer Workflow

The following diagram illustrates the decision matrix for validating the assay across multiple sites.

ValidationWorkflow Start Assay Design (Single Site) Opt Optimization (DMSO & Cell Density) Start->Opt PreVal Pre-Validation (Z-Factor > 0.5) Opt->PreVal Check1 Z' > 0.5? PreVal->Check1 Transfer Inter-Lab Transfer (3 Independent Runs) Check2 CV < 15%? Transfer->Check2 Check1->Transfer Pass Fail Redesign Assay Conditions Check1->Fail Fail End Validated Master Protocol Check2->End Pass Check2->Fail Fail (Drift) Fail->Opt

Figure 1: The critical path for assay validation. Note the feedback loop: if Z-factor fails (<0.5), the assay must be re-optimized before transfer.

Part 3: Detailed Experimental Methodology (ATP-Luminescence)

Reference Standard: Sunitinib (validated thiazole-based kinase inhibitor).

Reagent Preparation
  • Thaw: Equilibrate CellTiter-Glo® (or equivalent) buffer and lyophilized substrate to Room Temperature (RT). Critical: Cold reagents cause signal drift across the plate (the "edge effect").

  • Reconstitution: Mix by inversion. Do not vortex vigorously (aeration destabilizes luciferase).

Plating and Dosing
  • Vessel: 384-well White Opaque, Tissue-Culture Treated.

  • Volume: 25 µL cell suspension + 25 µL reagent (1:1 ratio).

  • Controls:

    • Column 1: High Control (Cells + Vehicle/DMSO) = 100% Viability.

    • Column 2: Low Control (Media only or Cells + 100 µM Staurosporine) = 0% Viability.

    • Column 3-22: Thiazole Test Compounds (10-point dose response).

Incubation & Detection[1][2][3]
  • Shake: Orbitally shake plate for 2 minutes at 300 rpm to induce cell lysis.

  • Stabilize: Incubate at RT for 10 minutes. This allows the luminescent signal to stabilize (glow kinetics) and reduces well-to-well variability.

  • Read: Integration time 0.5 – 1.0 second per well.

Part 4: Data Analysis & Acceptance Criteria

Calculating the Z-Factor (Z')

The Z-factor is the primary metric for assay robustness.[2] For a validated screen, Z' must be ≥ 0.5 .


[3]
  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    
Inter-Laboratory Reproducibility Metrics

When comparing data between Lab A and Lab B, use the Concordance Correlation Coefficient (CCC) rather than simple Pearson correlation, as CCC accounts for both precision and accuracy (shift).

MetricAcceptance ThresholdCorrective Action if Failed
Z-Factor > 0.5Re-optimize cell density or lysis time.
Signal-to-Background (S/B) > 50-foldCheck reagent freshness; check for microbial contamination.
Inter-Lab CV% < 15%Standardize pipetting equipment; check incubator humidity/evaporation.
IC50 Shift < 3-fold differenceVerify compound solubility and stock concentration accuracy.

References

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number.[4] Journal of Bioluminescence and Chemiluminescence. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf. Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] FDA.gov. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf. Link

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

A Researcher's Guide to Safely Handling Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate (CAS Number: 1138444-37-7).[1] As a synthetic intermediate in pharmaceutical research, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This guide moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in the chemical's structural properties and potential hazards.

Hazard Analysis: Understanding the 'Why' Behind the Precautions

Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate is a multifaceted molecule demanding respect. Its hazard profile stems from the combination of its core functional groups: a thiazole ring, a pyridyl group, an ethyl ester, and, most critically, a bromomethyl group.

  • Bromomethyl Group (-CH₂Br): This is the primary source of concern. Bromomethylated aromatic and heterocyclic compounds are frequently lachrymatory (tear-inducing) and are potent alkylating agents.[2] This means they can react with biological macromolecules, which is the underlying mechanism for their irritant and potentially toxic effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

  • Thiazole and Pyridyl Groups: While the core heterocycles are common in pharmaceuticals, thiazole derivatives can cause skin, eye, and respiratory irritation.[4][5] Ingestion of similar compounds may be harmful.[5]

  • Solid Form: The compound is a crystalline solid, which can mitigate the risk of vapor inhalation compared to a liquid.[1] However, this introduces the hazard of dust formation. Fine powders can be easily inhaled or contaminate surfaces.

Based on this analysis, the compound is classified as causing skin and serious eye irritation.[3][4][6] Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's hazard profile. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[7][8]

PPE ComponentSpecification & Rationale
Eye Protection Chemical splash goggles are mandatory.[9] They must provide a complete seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses are insufficient.[10][11]
Face Protection A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[10][11] This provides an additional layer of protection for the entire face.
Hand Protection Nitrile gloves are the recommended standard for hand protection.[10] It is crucial to select gloves with a suitable thickness (e.g., 5-mil or greater) and to be aware of their limitations. Nitrile offers good resistance to many solvents but can be compromised by others, such as ethyl acetate, which may be used as a solvent for this compound.[12][13] Always check the glove manufacturer's chemical resistance chart.[13][14][15][16] Gloves must be inspected for any signs of degradation or puncture before use and should be disposed of immediately after handling the chemical.[17]
Body Protection A flame-resistant lab coat is required to protect against splashes and spills. It should be fully buttoned with the sleeves rolled down. For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[2][18] If engineering controls like a fume hood are not feasible or are being implemented, respiratory protection would be required.[7]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is the cornerstone of safe laboratory practice. The following protocol is designed to minimize exposure at every stage of the handling process.

  • Designate a Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[18]

  • Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble All Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before introducing the chemical. This minimizes movement and the potential for accidents.

  • Don PPE: Put on all required PPE (lab coat, gloves, goggles, face shield) before entering the designated handling area.

  • Tare the Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Careful Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

  • Immediate Sealing: Once the desired amount is weighed, securely close the primary container.

  • Clean Up: Use a small brush and dustpan or a dedicated vacuum cleaner with a HEPA filter to clean up any minor spills within the fume hood. Never use compressed air.

  • Solvent Addition: If dissolving the compound, add the solvent to the reaction vessel first. Then, carefully add the weighed solid to the solvent. This prevents the powder from becoming airborne.

  • Controlled Environment: Ensure the reaction is conducted in a closed system or under reflux within the fume hood to contain any vapors.

The following diagram illustrates the essential workflow for safely handling the compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Verify 2. Verify Fume Hood Gather 3. Assemble Materials Weigh 4. Weigh Solid Gather->Weigh Transfer 5. Transfer to Vessel Close 6. Secure Primary Container Decon 7. Decontaminate Surfaces Close->Decon Doff 8. Doff PPE Dispose 9. Segregate Waste

Caption: A streamlined workflow for handling Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and future accidental exposures.

  • Glassware and Equipment: All non-disposable equipment that has come into contact with the chemical must be decontaminated. Rinse the equipment with a suitable solvent (one in which the compound is soluble, like ethyl acetate or acetone) in the fume hood. The rinsate must be collected as hazardous waste.

  • Work Surfaces: Wipe down the work surface within the fume hood with a cloth dampened with a decontaminating solution (e.g., a dilute soap solution), followed by a clean water rinse. Dispose of the cleaning materials as hazardous waste.

  • Segregation is Key: As a halogenated organic compound, all waste containing this chemical must be segregated into a dedicated "Halogenated Organic Waste" container.[19] Do not mix it with non-halogenated waste.[19]

  • Solid Waste: Contaminated disposables such as gloves, weigh boats, and paper towels should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a clearly labeled, sealed, and appropriate waste container.[19][20]

  • Labeling: All waste containers must be clearly labeled with their contents to ensure proper disposal by environmental health and safety personnel.[19]

In the event of an accidental release, an emergency action plan should be in place, and the incident must be investigated to prevent recurrence.[21]

By understanding the inherent hazards of Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate and rigorously adhering to these operational and disposal plans, researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work.

References

  • Daubert Chemical Company. Safety Data Sheet: TECTYL® 891D CLASS I.[Link]

  • Carl ROTH. Safety Data Sheet: Bromothymol blue.[Link]

  • ChemTalk. Lab Safety Equipment & PPE.[Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.[Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate
Reactant of Route 2
Ethyl-2-(2-pyridyl)-4-(bromomethyl)-Thiazole-5-Carboxylate
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